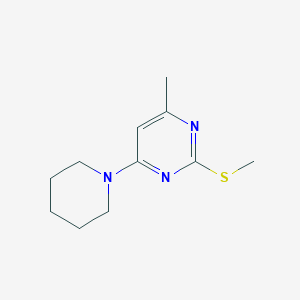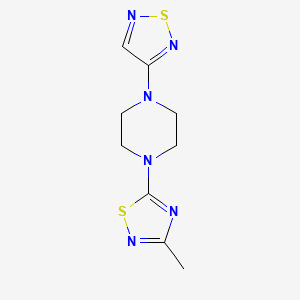
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine, also known as 4M6MS, is a synthetic molecule of interest in the field of medicinal chemistry. It is a member of the pyrimidine family of compounds, which are known for their ability to interact with biological systems. 4M6MS has been studied for its potential applications in drug discovery, drug design, and medicinal chemistry. This review will discuss the synthesis of 4M6MS, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential applications in drug discovery and medicinal chemistry. It has been used as a lead compound in the development of new drugs and has been studied for its ability to interact with biological systems. 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has also been studied for its potential use in drug design, as it has been shown to interact with specific receptors in the body. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Mecanismo De Acción
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with specific receptors in the body, including the dopamine D2 receptor. This interaction results in the inhibition of the receptor, which can lead to a variety of physiological effects. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to inhibit the growth of certain cancer cells, likely due to its ability to interact with the receptors involved in cell growth and proliferation.
Biochemical and Physiological Effects
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, likely due to its ability to interact with the receptors involved in cell growth and proliferation. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with the dopamine D2 receptor, resulting in the inhibition of the receptor. This can lead to a variety of physiological effects, including the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is relatively simple and efficient, making it an ideal molecule for use in laboratory experiments. Additionally, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine has been shown to interact with specific receptors in the body, making it a useful tool for studying the effects of drugs on the body. However, 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a synthetic molecule and may not be as effective in the body as natural compounds.
Direcciones Futuras
The potential applications of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine are vast and varied. Further research is needed to fully understand the effects of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine on the body, as well as its potential applications in drug discovery and design. Additionally, research is needed to explore the potential of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine as a therapeutic agent for cancer, as well as its potential applications in other areas of medicine. Finally, further research is needed to explore the potential of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine as a tool for studying the effects of drugs on the body.
Métodos De Síntesis
4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is synthesized via a multi-step process, beginning with the condensation of 3-methylpiperidine-1-carboxylic acid and thiourea to form a thiourea derivative. This derivative is then reacted with 4-methyl-6-nitropyrimidine to form the desired 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine. The synthesis of 4-methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine is relatively simple and efficient, and can be completed in a few hours.
Propiedades
IUPAC Name |
4-methyl-6-(3-methylpiperidin-1-yl)-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-9-5-4-6-15(8-9)11-7-10(2)13-12(14-11)16-3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCXXOSMCNICNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-methylpiperidin-1-yl)-2-(methylsulfanyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)

![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)
![4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6437162.png)
![2-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6437167.png)
![4-{2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437189.png)

![3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437199.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437215.png)
![4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437223.png)